molecular formula C11H8N4OS B3596520 N-4H-1,2,4-triazol-4-yl-1-benzothiophene-3-carboxamide

N-4H-1,2,4-triazol-4-yl-1-benzothiophene-3-carboxamide

Cat. No.: B3596520
M. Wt: 244.27 g/mol
InChI Key: YUQZZTXHWAMNSK-UHFFFAOYSA-N
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Description

“N-4H-1,2,4-triazol-4-yl-1-benzothiophene-3-carboxamide” is a compound that is part of a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These hybrids have been synthesized and their structures have been established by NMR and MS analysis .


Synthesis Analysis

The synthesis of these hybrids, including “this compound”, has been successfully carried out . The structures of these hybrids were confirmed by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “this compound” has been established by NMR and MS analysis . The molecular formula of this compound is C11H8N4OS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these hybrids have been analyzed and the structures of these hybrids have been confirmed by NMR and MS analysis .

Mechanism of Action

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Future Directions

The results from the study indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the research and development of these compounds.

Properties

IUPAC Name

N-(1,2,4-triazol-4-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS/c16-11(14-15-6-12-13-7-15)9-5-17-10-4-2-1-3-8(9)10/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQZZTXHWAMNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-4H-1,2,4-triazol-4-yl-1-benzothiophene-3-carboxamide
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N-4H-1,2,4-triazol-4-yl-1-benzothiophene-3-carboxamide
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N-4H-1,2,4-triazol-4-yl-1-benzothiophene-3-carboxamide
Reactant of Route 5
N-4H-1,2,4-triazol-4-yl-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-4H-1,2,4-triazol-4-yl-1-benzothiophene-3-carboxamide

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